molecular formula C22H25ClN6O2 B2610651 1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride CAS No. 1179385-12-6

1-(3-((4-Morpholino-6-(p-tolylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride

カタログ番号 B2610651
CAS番号: 1179385-12-6
分子量: 440.93
InChIキー: MUMULTFRQPBJQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of dual PI3K/mTOR inhibitor, which has been studied for its potential in cancer treatment . The PI3K-Akt-mTOR pathway is a viable target for cancer treatment and can be used to treat various malignant tumours, including follicular lymphoma and breast cancer .


Chemical Reactions Analysis

The compound is likely to be involved in inhibitory reactions with the PI3K and mTOR enzymes, as part of its role as a dual PI3K/mTOR inhibitor .

科学的研究の応用

Synthesis and Drug Development

One of the primary applications of this compound lies in its role in synthesizing NK(1) receptor antagonists, such as Aprepitant, an orally active medication used for preventing chemotherapy-induced nausea and vomiting. The compound facilitates an efficient stereoselective synthesis process that involves a series of chemical transformations culminating in the targeted clinical candidate with high overall yield. This synthesis method is notable for its innovative steps, including a crystallization-induced diastereoselective transformation, highlighting the compound's utility in creating complex therapeutic agents (Brands et al., 2003).

Antimicrobial and Antibacterial Activity

Research into novel pyrimidine and thiazolidinone derivatives, where this compound serves as a precursor, demonstrates significant antimicrobial and antibacterial properties. Microwave-assisted synthesis methods have been utilized to create these derivatives efficiently. The structural modifications allow these compounds to exhibit considerable activity against various bacterial strains, showcasing potential for developing new antimicrobial agents (Merugu et al., 2010).

Neurokinin-1 Receptor Antagonism

This compound is integral in synthesizing neurokinin-1 (NK1) receptor antagonists with enhanced water solubility, making them suitable for both intravenous and oral administration. This application is crucial for developing treatments for emesis and depression, with pre-clinical tests showing high efficacy in relevant models. The innovative approach in constructing the compound's structure, including solubilizing groups, underscores its versatility and potential in therapeutic contexts (Harrison et al., 2001).

Catalysis and Material Science

The compound's utility extends into catalysis and material science, where its derivatives are explored for unique properties. For example, vanadium(V) compounds incorporating similar structural motifs exhibit interesting electronic characteristics and potential applications in catalysis due to their structural and electronic versatility. The research into these compounds highlights the broad applicability of the chemical structure in various scientific domains (Nikolakis et al., 2008).

Enhancement of Drug Delivery Systems

Innovations in prodrug design for topical drug delivery have also been facilitated by this compound. By synthesizing esters with enhanced aqueous solubility and lipophilicity, researchers have improved the skin permeation rates of therapeutic agents such as naproxen. This research demonstrates the compound's role in enhancing the effectiveness of topical treatments, providing a template for future drug delivery system enhancements (Rautio et al., 2000).

作用機序

The compound acts on the PI3K-Akt-mTOR pathway, which is often abnormally activated in many human cancers and participates in different biological effects, such as cell cycle progression and cell proliferation . By inhibiting this pathway, the compound can potentially inhibit cell proliferation and promote cell apoptosis .

将来の方向性

Given the compound’s potential as a cancer treatment, future research could focus on improving its solubility and potency, as well as exploring its effects on different types of cancer .

特性

IUPAC Name

1-[3-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-5-3-4-17(14-19)16(2)29)27-22(26-20)28-10-12-30-13-11-28;/h3-9,14H,10-13H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMULTFRQPBJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。